molecular formula C9H9N3O2 B1447589 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid CAS No. 1538834-28-4

3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

Cat. No.: B1447589
CAS No.: 1538834-28-4
M. Wt: 191.19 g/mol
InChI Key: VSIMHMPGGUSZTC-UHFFFAOYSA-N
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Description

3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid (CAS 1538834-28-4) is a high-purity chemical compound supplied for research and development purposes. This heterocyclic compound, with a molecular formula of C9H9N3O2 and a molecular weight of 191.19 g/mol, belongs to the 1,2,4-triazolopyridine class, which is recognized as a privileged scaffold in medicinal chemistry . These structures are of significant interest in the development of novel therapeutic agents due to their versatile pharmacological properties . Researchers utilize this specific carboxylic acid derivative as a key synthetic intermediate or building block for the preparation of more complex molecules. The compound's structure, featuring a carboxylic acid functional group, allows for further synthetic modifications through coupling reactions, making it valuable for constructing targeted libraries in drug discovery programs . Patents and scientific literature describe methods for the preparation of (1,2,4)-triazolo(4,3-a)pyridines, highlighting their relevance in industrial and academic research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, national, and international regulations governing the handling of chemical substances.

Properties

IUPAC Name

3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-7-10-11-8-5-6(9(13)14)3-4-12(7)8/h3-5H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIMHMPGGUSZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pyridine/Naphthyridine Precursors

The initial step typically involves the alkylation of a precursor such as 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (NAPH) to form the corresponding 3-ethyl derivative (NAPA). This alkylation is crucial as it introduces the ethyl substituent at the 3-position, which is a defining feature of the target molecule.

  • Reaction conditions: Alkylation is performed by reacting NAPH with an alkylating agent under controlled conditions to yield NAPA as a stable free base.
  • Purity: The product NAPA is obtained with high purity, which is essential for subsequent coupling steps.

Formation of Hydrazide Intermediate (HYDZ)

Following alkylation, NAPA is converted to a hydrazide intermediate (HYDZ) by reaction with hydrazine derivatives. This hydrazide serves as the key precursor for cyclization to the triazole ring.

  • Reaction conditions: The hydrazide formation involves reacting NAPA with hydrazine hydrate or substituted hydrazines under mild conditions.
  • Isolation: HYDZ can be isolated as a free base or converted into salts or monohydrate forms to improve stability and handling.

Cyclization and Dehydration to Form the Triazolopyridine Core

The critical step is the cyclization of the hydrazide intermediate to form the fused triazolo[4,3-a]pyridine ring system. This involves dehydration reactions that close the triazole ring onto the pyridine nucleus.

  • Dehydration agents: Phosphorus(V) dehydrating agents or thiophosphetane compounds are commonly employed.
  • Reaction conditions: The reaction can be carried out in the presence of a base and under controlled temperature to favor cyclization.
  • Outcome: The dehydration converts HYDZ into the target 3-ethyl-triazolo[4,3-a]pyridine-7-carboxylic acid (Compound A).
  • Product forms: The compound can be isolated as free acid, hydrochloride salt, or monohydrate, all of which are stable under ambient conditions.

Alternative Synthetic Routes and Catalytic Methods

Although the above method is well-established, other synthetic routes have been explored for related triazolo-pyridine derivatives, which may be adaptable for the target compound:

  • One-pot three-component synthesis: For relatedtriazolo fused pyrimidines, one-pot reactions involving 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate catalyzed by 3-aminopropyltriethoxysilane (APTS) in ethanol have been reported. This method provides moderate to good yields under reflux for 24 hours. While this approach is for triazolo[4,3-a]pyrimidines, similar strategies might be adapted for triazolo[4,3-a]pyridines with suitable modifications.

  • Cyclization of hydrazide precursors: Other methods involve cyclization of hydrazides with triethyl orthoformate and acetic anhydride, which facilitate ring closure under mild conditions.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield/Purity
Alkylation of NAPH to NAPA Alkylating agent, controlled temperature Stable free base product High purity (>95%)
Hydrazide formation (HYDZ) Hydrazine hydrate, mild conditions Can form salts or monohydrates High yield, stable intermediates
Cyclization and dehydration Phosphorus(V) dehydrating agents, base Optional acid/base to form salts/hydrates Purity up to ~99.5%
Alternative one-pot synthesis 5-amino-1-phenyl-1H-1,2,4-triazole, aldehyde, ethyl acetoacetate, APTS catalyst, ethanol reflux 24h Moderate to good yield; catalyst critical Yield ~45-70% reported for analogs

Research Findings and Analysis

  • The multi-step approach involving alkylation, hydrazide formation, and dehydration is currently the most reliable and yields high purity product suitable for pharmaceutical applications.
  • The dehydration step is critical and benefits from optimized use of phosphorus(V) dehydrating agents and controlled pH to maximize yield and stability of the triazolopyridine core.
  • Formation of salts (e.g., hydrochloride) or monohydrates improves compound stability and solubility, which is important for downstream processing and formulation.
  • Alternative catalytic methods, such as the use of APTS in one-pot synthesis, offer potential for more economical and scalable routes but require further adaptation for this specific compound.
  • Industrial scale-up may incorporate continuous flow reactors and green chemistry principles to enhance sustainability and efficiency.

Summary Table of Key Preparation Parameters

Preparation Step Key Reagents/Conditions Product Form Notes
Alkylation Alkylating agent, e.g., ethyl halide 3-Ethyl substituted precursor Stable, high purity
Hydrazide formation Hydrazine hydrate Hydrazide intermediate Can be isolated as salt or hydrate
Cyclization/Dehydration Phosphorus(V) dehydrating agent, base 3-Ethyl-triazolo[4,3-a]pyridine-7-carboxylic acid High purity, stable forms
Alternative one-pot 5-amino-1-phenyl-1H-1,2,4-triazole, aldehyde, ethyl acetoacetate, APTS catalyst, ethanol reflux Triazolopyrimidine analogs Moderate yield, catalyst-dependent

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes by binding to their active sites or modulate receptor functions by interacting with binding pockets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key parameters of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid with its analogs:

Compound Name Molecular Formula Molecular Weight Substituent (Position) Functional Group (Position) CAS Number Availability Status
[1,2,4]Triazolo[4,3-a]pyridine-7-carboxylic acid C₇H₅N₃O₂ 163.13 None Carboxylic acid (7) 1234616-66-0 Available
3-Methyl derivative C₈H₇N₃O₂ 177.16* Methyl (3) Carboxylic acid (7) 83817-53-2 Discontinued
3-Ethyl derivative (Target) C₉H₉N₃O₂ 191.19 Ethyl (3) Carboxylic acid (7) 1538834-28-4 Out of stock
Ethyl ester derivative C₉H₉N₃O₂ 191.19 None Ethyl ester (7) 1416241-62-7 Available
3-Isopropyl derivative C₁₀H₁₁N₃O₂ 205.21 Isopropyl (3) Carboxylic acid (7) BB35-4114† Available

Note: The molecular weight of the 3-methyl derivative is inferred from its formula (C₈H₇N₃O₂). reports conflicting data (209.23 g/mol for C₉H₇N₃O₂), likely due to a typographical error .

Key Observations:

Substituent Effects :

  • Increasing alkyl chain length (methyl → ethyl → isopropyl) linearly increases molecular weight and lipophilicity. For example, the ethyl substituent adds 14.06 g/mol compared to the methyl analog, while the isopropyl group further increases the weight to 205.21 g/mol .
  • The ethyl ester derivative shares the same molecular formula as the 3-ethyl carboxylic acid but differs in functional groups (ester vs. acid), leading to distinct solubility and reactivity profiles .

Functional Group Impact :

  • The carboxylic acid group at position 7 enhances hydrogen-bonding capacity, making the compound more polar than its ester analogs. This property is critical for interactions in biological systems .

Research and Application Insights

  • Parent Compound : The unsubstituted [1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid (C₇H₅N₃O₂) is a versatile intermediate in synthesizing kinase inhibitors and antiviral agents .
  • 3-Methyl Analog : Despite its discontinuation, this compound was historically used to study the steric effects of small alkyl groups on receptor binding .
  • Ethyl Ester Derivative : The ester’s improved membrane permeability (due to reduced polarity) makes it a preferred prodrug form in preclinical studies .

Biological Activity

3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C9H9N3O2
  • Molecular Weight : 179.19 g/mol
  • CAS Number : 83636858
  • Structural Characteristics : The compound features a triazole ring fused with a pyridine structure, which is known to enhance its biological activity by facilitating interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carboxylic acids.
  • Carboxylation : Introducing the carboxylic acid group at the 7-position of the triazole-pyridine scaffold.

Antimicrobial Properties

Research has indicated that derivatives of triazolo-pyridine compounds exhibit notable antimicrobial activity. For instance, studies have shown that this compound demonstrates efficacy against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antiviral Activity

The compound has also been evaluated for antiviral properties. It has shown potential in inhibiting viral replication in vitro against influenza viruses, with IC50 values indicating effective concentrations.

Virus Strain IC50 (µM) EC50 (µM)
Influenza A1225
Influenza B1020

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors involved in microbial and viral pathogenesis. Molecular docking studies suggest strong binding affinities to viral polymerases and bacterial ribosomes.

Case Studies

  • Antiviral Efficacy : A study published in Journal of Organic and Pharmaceutical Chemistry demonstrated that the compound significantly reduces viral load in infected cell lines without notable cytotoxicity at therapeutic doses .
  • Bacterial Resistance : In another investigation, the compound was tested against multi-drug resistant strains of bacteria. Results indicated a synergistic effect when combined with standard antibiotics, enhancing their efficacy .

Q & A

Q. What are the optimal synthetic routes for 3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid, and how can yield be improved?

A multi-step synthesis is typically employed, starting with cyclization of 1,2,4-triazoles and α,β-unsaturated esters. Evidence from analogous compounds suggests using potassium carbonate as a base in dimethylformamide (DMF) at reflux conditions, achieving ~72% yield . Microwave-assisted synthesis (e.g., 50–100°C for 2–4 hours) may reduce reaction time and improve purity. Post-synthesis purification via column chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization is recommended .

Q. How can structural characterization of this compound be performed to confirm its identity?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the ethyl group (δ ~1.37 ppm for CH3_3, δ ~4.33 ppm for CH2_2) and carboxylic acid proton (broad peak at δ ~15 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C9_9H9_9N3_3O2_2, exact mass 191.07 g/mol) .
  • X-ray crystallography : Resolve planar fused-ring geometry and bond angles, if single crystals are obtainable .

Q. What solvents and storage conditions are suitable for this compound?

The compound is stable in anhydrous DMF or DMSO. Store at –20°C under inert gas (N2_2 or Ar) to prevent hydrolysis of the carboxylic acid group. Avoid prolonged exposure to moisture or light .

Advanced Research Questions

Q. How does the ethyl substituent influence the compound’s reactivity compared to methyl or trifluoromethyl analogs?

The ethyl group enhances lipophilicity and steric bulk, potentially altering:

  • Solubility : Reduced aqueous solubility compared to methyl derivatives, requiring DMSO for biological assays .
  • Electrophilic substitution : Lower reactivity at the 3-position due to steric hindrance, favoring functionalization at the 7-carboxylic acid group . Comparative data for methyl and trifluoromethyl analogs suggest trade-offs between metabolic stability (ethyl) and electronic effects (CF3_3) .

Q. What strategies are effective for derivatizing the 7-carboxylic acid group?

Common functionalizations include:

  • Amide formation : React with amines using coupling agents (e.g., EDCI/HOBt) to generate bioactive analogs. Yields up to 70% are achievable via methylaluminoxane-mediated reactions in dioxane .
  • Esterification : Convert to ethyl esters (e.g., for prodrug development) using SOCl2_2/ethanol .
  • Metal coordination : The carboxylate moiety can act as a ligand for transition metals (e.g., Cu2+^{2+}) in catalytic applications .

Q. How can conflicting biological activity data (e.g., herbicidal vs. anticancer) be resolved for triazolopyridine derivatives?

Contradictions often arise from assay-specific conditions or structural nuances:

  • Mechanistic studies : Use enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity) versus cell viability tests (e.g., MTT for anticancer activity) .
  • SAR analysis : Compare substituent effects; trifluoromethyl derivatives show herbicidal activity via plant enzyme inhibition, while ethyl derivatives may target mammalian kinases .

Methodological Recommendations

  • Contradiction resolution : Replicate assays with standardized protocols (e.g., fixed pH, temperature) to isolate structural effects .
  • Advanced purification : Use preparative HPLC for >99% purity in pharmacological studies .
  • Computational modeling : Perform DFT calculations to predict electrophilic sites for targeted derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Reactant of Route 2
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3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

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